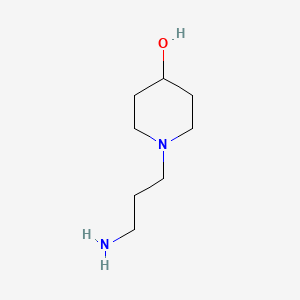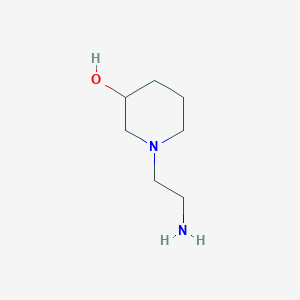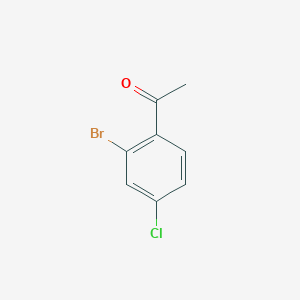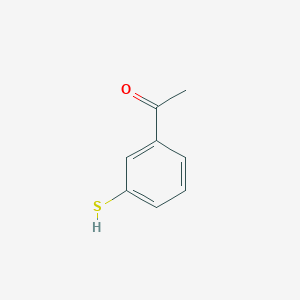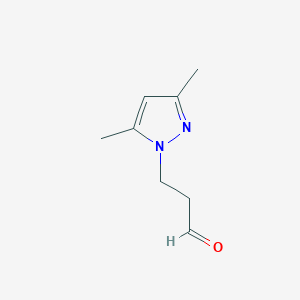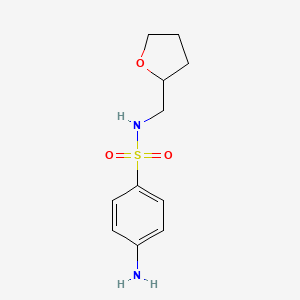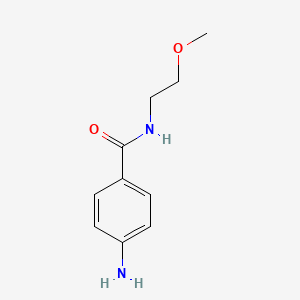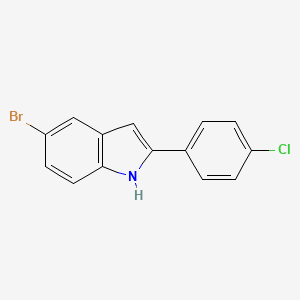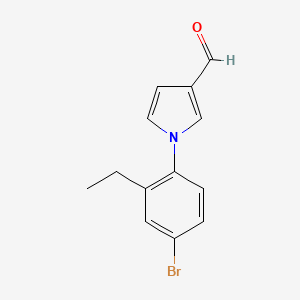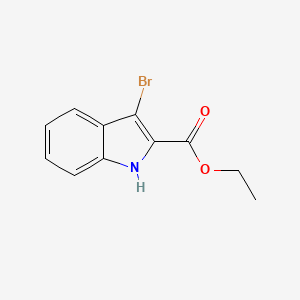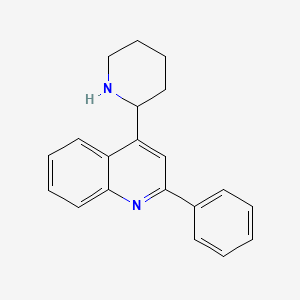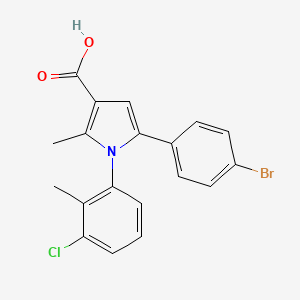
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H15BrClNO2 and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Intermediate Applications
Synthesis of Insecticide Intermediates : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a closely related compound, serves as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. This synthesis process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, achieving an overall yield of 41.3% (Niu Wen-bo, 2011).
Antibacterial Activity : Derivatives like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, show antibacterial activity in vitro (E. Toja et al., 1986).
Chemical Properties and Reactions
- Lithium Derivatives Synthesis : The synthesis of 3-Bromo-5-methyl- and 3-bromo-5-chloro-2-benzo[b]thienyl-lithium and their subsequent reactions to form various derivatives highlights the compound's versatility in chemical synthesis (R. Dickinson & B. Iddon, 1971).
Biological and Medicinal Applications
Antitumor Evaluation : Studies on 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives indicate their cytotoxicity against A549 and P388 cell lines, showcasing potential antitumor properties (F. Liu et al., 2006).
Glycine Site Antagonists : (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives are investigated for their affinity at the glycine-binding site of the NMDA receptor complex, indicating potential neurological applications (C. Balsamini et al., 1998).
Advanced Synthesis and Application
Microwave-Assisted Synthesis : A novel N-pyrrolyl carboxylic acid and its derivatives were synthesized using microwave-assisted synthesis, showing significant antioxidant properties and potential as lead compounds for novel antioxidants (E. Mateev et al., 2022).
Molecular Structures and Supramolecular Assembly : The synthesis and analysis of compounds like 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives provide insights into molecular structures and potential for further chemical research (Viviana Cuartas et al., 2017).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11-16(21)4-3-5-17(11)22-12(2)15(19(23)24)10-18(22)13-6-8-14(20)9-7-13/h3-10H,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJZJMVBGGRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

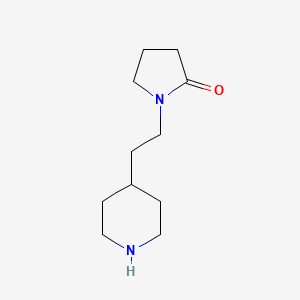
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
